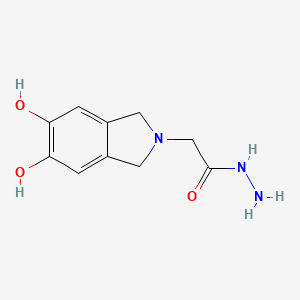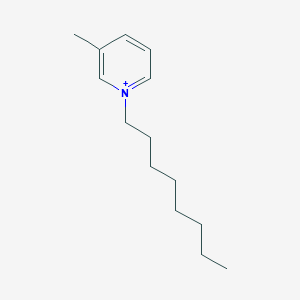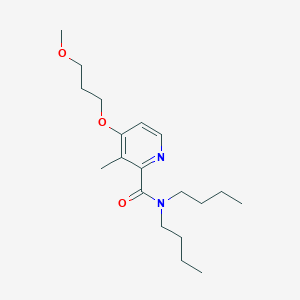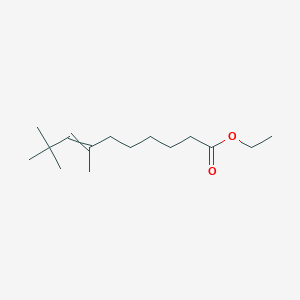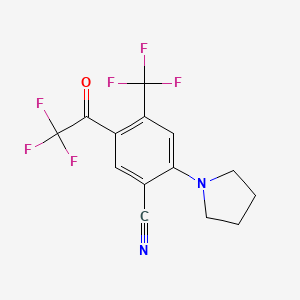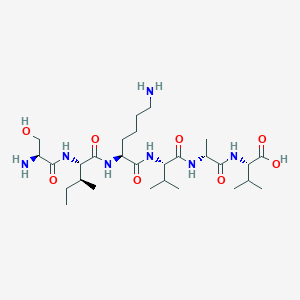![molecular formula C7H15N5O3S B12526963 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-46-5](/img/structure/B12526963.png)
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound that features a tetrazole ring, an isopropyl group, and a sulfonic acid group. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. This compound is of interest in various fields including medicinal chemistry, material science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid typically involves the formation of the tetrazole ring followed by the introduction of the isopropyl and sulfonic acid groups. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring. The isopropyl group can be introduced via alkylation reactions, and the sulfonic acid group can be added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The isopropyl group can be substituted with other alkyl groups using alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4- {2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Contains a biphenyl group and is used for different biological applications .
2,2-Bis(5-tetrazolyl)propane: Similar in structure but lacks the sulfonic acid group.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains a nitramine group instead of an isopropyl group.
Uniqueness
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is unique due to the combination of the tetrazole ring, isopropyl group, and sulfonic acid group. This combination provides a unique set of chemical and biological properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
819864-46-5 |
|---|---|
Molekularformel |
C7H15N5O3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
3-[2-(2H-tetrazol-5-yl)propan-2-ylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H15N5O3S/c1-7(2,6-9-11-12-10-6)8-4-3-5-16(13,14)15/h8H,3-5H2,1-2H3,(H,13,14,15)(H,9,10,11,12) |
InChI-Schlüssel |
GAOWOBDPVBHEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NNN=N1)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


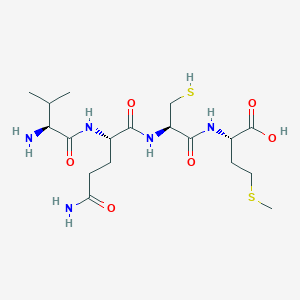
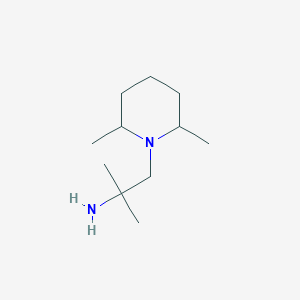
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
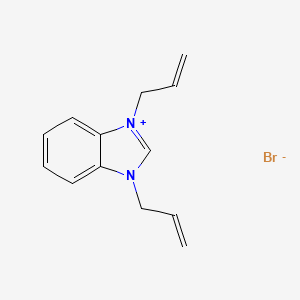
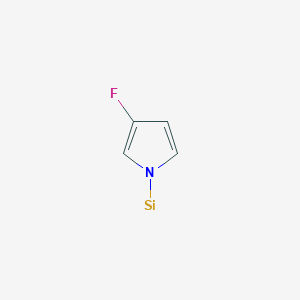
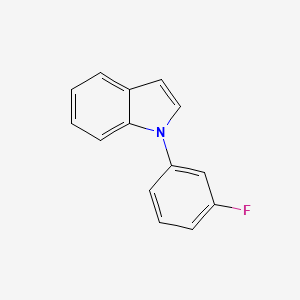
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
